2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
CAS No.: 863447-82-9
Cat. No.: VC4148720
Molecular Formula: C18H20ClN5O3
Molecular Weight: 389.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863447-82-9 |
|---|---|
| Molecular Formula | C18H20ClN5O3 |
| Molecular Weight | 389.84 |
| IUPAC Name | 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C18H20ClN5O3/c1-18(2,3)24-16-12(8-21-24)17(26)23(10-20-16)9-15(25)22-13-7-11(19)5-6-14(13)27-4/h5-8,10H,9H2,1-4H3,(H,22,25) |
| Standard InChI Key | XGENITLKNVZVGN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry. The specific compound features a complex structure characterized by a fused nitrogen-containing heterocyclic system, a tert-butyl group, and an acetamide moiety with a chloromethoxyphenyl substituent.
Synthesis
The synthesis of 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. Common methods include cyclization and acylation processes. The reaction conditions, such as temperature, solvent choice, and the use of catalysts, are crucial for optimizing yield and purity. Solvents like dimethyl sulfoxide or dichloromethane are often used, and reactions are conducted under inert atmospheres to prevent degradation.
Research Findings and Future Directions
| Compound Feature | Description |
|---|---|
| Chemical Class | Pyrazolo[3,4-d]pyrimidine derivatives |
| Biological Activity | Potential therapeutic applications, including cancer treatment |
| Synthesis | Multi-step organic reactions involving cyclization and acylation |
| Physical Properties | Molecular weight estimated around 400 g/mol; solubility and melting point require further study |
Future research should focus on elucidating the specific biological activities of this compound and exploring its potential therapeutic applications. Additionally, optimizing synthesis conditions to improve yield and purity is essential for further development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume